Polmacoxib

COX-2 inhibitor Carbonic anhydrase inhibition X-ray crystallography

Polmacoxib is the only clinically approved NSAID with validated dual COX-2/carbonic anhydrase I/II inhibition. Unlike generic celecoxib or other pure COX-2 inhibitors, polmacoxib delivers tissue-specific accumulation, an extended half-life of ~131 h, and rapid-onset analgesia (50% pain relief within 30 min of first dose). Phase III data confirm non-inferiority to celecoxib 200 mg with a differentiated safety profile. Ideal for osteoarthritis clinical trials, PK/PD modeling, and dual-target CA/COX-2 validation. High-purity (≥98%) research-grade material; global B2B procurement supported.

Molecular Formula C18H16FNO4S
Molecular Weight 361.4 g/mol
CAS No. 1427301-99-2
Cat. No. B8069668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolmacoxib
CAS1427301-99-2
Molecular FormulaC18H16FNO4S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C
InChIInChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23)
InChIKeyIJWPAFMIFNSIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Polmacoxib (CG100649, CAS 1427301-99-2): First-in-Class Dual COX-2 and Carbonic Anhydrase Inhibitor for Osteoarthritis


Polmacoxib (also known as CG100649; CAS 301692-76-2 / 1427301-99-2) is a first-in-class nonsteroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) isoforms I and II [1]. Originally approved in South Korea in 2015 under the brand name Acelex® for the treatment of osteoarthritis (OA), polmacoxib was designed to address the cardiovascular safety concerns associated with traditional COX-2 selective inhibitors while maintaining gastrointestinal tolerability superior to non-selective NSAIDs [2]. The compound's distinctive dual pharmacological mechanism—combining selective COX-2 inhibition with potent CA I/II inhibition—distinguishes it structurally and functionally from all other approved coxibs and NSAIDs, representing a unique therapeutic class rather than a me-too COX-2 inhibitor [3].

Why Celecoxib and Other COX-2 Inhibitors Cannot Substitute for Polmacoxib in Procurement Decisions


Substituting polmacoxib with generic celecoxib or other COX-2 selective inhibitors is scientifically unjustified due to fundamental differences in molecular pharmacology and target engagement that translate into distinct clinical performance characteristics [1]. Unlike celecoxib, rofecoxib, etoricoxib, and valdecoxib—which are pure COX-2 inhibitors—polmacoxib is a dual COX-2/carbonic anhydrase inhibitor with a structurally validated binding mode to CA I and CA II that is absent in comparator coxibs [2]. This dual inhibition mechanism confers tissue-specific drug accumulation in inflamed osteoarthritic joints, a unique pharmacokinetic profile characterized by an extended whole-blood half-life of approximately 131 hours, and a distinct adverse event signature that cannot be replicated by monotherapy COX-2 inhibitors or non-selective NSAIDs [3]. Regulatory and clinical trial data demonstrate that polmacoxib at 2 mg once daily achieves efficacy non-inferior to celecoxib 200 mg, yet with differentiated onset-of-action kinetics and a safety profile that reflects its dual-target pharmacology [4].

Polmacoxib vs. Celecoxib: Head-to-Head Quantitative Evidence for Scientific Selection


Dual COX-2 and Carbonic Anhydrase I/II Inhibition: Structural Binding Evidence Differentiating Polmacoxib from Celecoxib and Valdecoxib

Polmacoxib is a dual inhibitor of COX-2 and carbonic anhydrase (CA) isoforms I and II, whereas celecoxib and valdecoxib are single-target COX-2 inhibitors with no functional CA inhibition. X-ray crystallography resolved the crystal structures of CA I and CA II in complex with polmacoxib at 2.0 Å and 1.8 Å resolution, respectively [1]. The binding mode of polmacoxib to CA II is structurally distinct from that of celecoxib and valdecoxib, with three polmacoxib molecules organizing in a 'stack-on-formation' occupying the cone-shaped active pocket of CA I, while only one molecule binds CA II [1]. In vitro inhibition assays confirm that both CA I and CA II are strongly inhibited by polmacoxib, and CA II demonstrates direct competition with COX-2 binding, a dual-target property not observed with comparator coxibs [1].

COX-2 inhibitor Carbonic anhydrase inhibition X-ray crystallography Dual-target pharmacology

Phase III Randomized Controlled Trial: Polmacoxib 2 mg Demonstrates Noninferior Efficacy to Celecoxib 200 mg with Quantified WOMAC Pain Reduction

In a 6-week, Phase III, randomized, double-blind, parallel-group trial enrolling 362 patients with knee or hip osteoarthritis, polmacoxib 2 mg once daily (n=146) was compared with celecoxib 200 mg once daily (n=145) and placebo (n=71) [1]. The primary endpoint was change in WOMAC-pain subscale score from baseline to week 6. The polmacoxib-placebo treatment difference was −2.5 (95% CI: −4.4 to −0.6; p=0.011), confirming superiority over placebo [1]. The polmacoxib-celecoxib treatment difference was 0.6 (95% CI: −0.9 to 2.2; p=0.425), establishing statistical noninferiority of polmacoxib to the active comparator [1]. Secondary endpoints included WOMAC-OA Index and subscales for pain, stiffness, and physical function at weeks 3 and 6, all demonstrating comparable improvements between groups [1].

Osteoarthritis Phase III clinical trial WOMAC pain subscale Noninferiority

Adverse Event Profile: Quantified Gastrointestinal and General Disorder Tolerability of Polmacoxib 2 mg vs. Celecoxib 200 mg

In the same Phase III trial, treatment-emergent adverse events (TEAEs) were systematically recorded and analyzed across treatment groups [1]. Gastrointestinal disorders occurred in 10.2% (15/147) of polmacoxib-treated patients, compared with 9.7% (14/144) of celecoxib-treated patients and 4.2% (3/71) of placebo-treated patients (polmacoxib vs. celecoxib, p=1.000) [1]. Dyspepsia was reported in 4.8% (7/147) of polmacoxib patients versus 3.5% (5/144) of celecoxib patients [1]. General disorders and administration site conditions were observed in 10.9% (16/147) of polmacoxib patients versus 5.6% (8/144) of celecoxib patients (p=0.135), with peripheral edema occurring in 4.8% (7/147) versus 2.1% (3/144), respectively [1]. Notably, no statistically significant differences were observed between polmacoxib and celecoxib for any AE category, and the safety profile of polmacoxib over the 18-week open-label extension remained consistent with the 6-week double-blind period [1].

Adverse events Gastrointestinal tolerability Safety profile Phase III trial

Early Onset of Symptom Relief: 50% of Patients Report Action Within 30 Minutes of First Polmacoxib 2 mg Dose

A 2025 prospective, multicenter, single-arm, open-label study evaluated the onset of action of polmacoxib 2 mg once daily in 150 Indian patients with knee or hip osteoarthritis [1]. Patients were asked to report the time to first perceptible pain relief following the initial dose on Day 1. The onset of action was reported by 4.0% (6/150) of patients within 15 minutes, 46.0% (69/150) within 30 minutes, 41.3% (62/150) within 45 minutes, and 8.7% (13/150) within 60 minutes post-dose [1]. Cumulatively, 50.0% of patients experienced symptom relief within 30 minutes, and 91.3% within 45 minutes of the first polmacoxib 2 mg capsule [1]. This early analgesic effect was accompanied by statistically and clinically significant improvements in WOMAC pain, stiffness, and physical function scores at weeks 3 and 6 compared to baseline [1].

Onset of action Analgesic effect Osteoarthritis Pain relief

Unique Pharmacokinetic Profile: Extended Whole-Blood Half-Life of ~131 Hours Differentiates Polmacoxib from Shorter-Acting COX-2 Inhibitors

Polmacoxib exhibits a distinctive pharmacokinetic profile characterized by high-affinity binding to carbonic anhydrase in erythrocytes, resulting in prolonged retention in whole blood [1]. Population pharmacokinetic analysis using pooled data from Phase I (healthy volunteers) and Phase IIb (OA patients) studies established that polmacoxib whole-blood concentrations are adequately described by a two-compartment model with mixed zero- and first-order absorption kinetics [1]. The mean terminal half-life (t1/2) of polmacoxib in whole blood is approximately 131 hours (SD: 19 hours), substantially longer than the plasma half-lives of celecoxib (~11 hours), etoricoxib (~22 hours), and rofecoxib (~17 hours) [2]. The relationship between whole-blood polmacoxib concentration and WOMAC pain score reduction was best described by a two-effect compartment model with an effect site concentration for 50% of maximum effect (EC50) of 508 ng/mL [1].

Pharmacokinetics Half-life Population PK/PD modeling Sustained exposure

Population PK/PD Modeling: Quantified EC50 for WOMAC Pain Reduction Enables Individualized Dosing Considerations

Population pharmacokinetic-pharmacodynamic (PK/PD) modeling of polmacoxib established a quantitative exposure-response relationship that informs therapeutic monitoring and individualized dosing strategies [1]. The relationship between whole-blood polmacoxib concentration and WOMAC pain score reduction was best characterized by a two-effect compartment model consisting of central and peripheral compartments with a rate constant (ke0) of 0.408 min⁻¹ for distribution to the central effect compartment [1]. The decrease in WOMAC score was linked to central effect site concentration through an ordinary Emax (maximum effect) model, with an effect site concentration required to achieve 50% of maximum effect (EC50) of 508 ng/mL [1]. Iron concentration was identified as the sole significant covariate associated with polmacoxib clearance, providing a potential biomarker for exposure optimization [1].

PK/PD modeling Exposure-response WOMAC Therapeutic drug monitoring

Polmacoxib Procurement Applications: Validated Scenarios for Research and Clinical Development


Phase III/IV Clinical Trials Requiring a Validated COX-2 Inhibitor with Differentiated Safety Monitoring

Polmacoxib 2 mg capsules represent an ideal active comparator or investigational agent for osteoarthritis clinical trials where noninferior efficacy to celecoxib has been established but a mechanistically distinct safety profile is desired. The Phase III data demonstrating noninferiority to celecoxib 200 mg (treatment difference 0.6, 95% CI −0.9 to 2.2) provide the regulatory-grade evidence required for trial design and comparator selection [1]. The 18-week open-label extension data further support long-term safety evaluations [1].

Pharmacokinetic/Pharmacodynamic Studies Leveraging the Unique Whole-Blood Retention Profile

The extended whole-blood half-life of ~131 hours and the quantitatively defined exposure-response relationship (EC50 = 508 ng/mL) make polmacoxib a valuable tool compound for PK/PD modeling studies and therapeutic drug monitoring research [2]. The population PK model, with iron concentration identified as a clearance covariate, enables individualized dosing investigations and exposure optimization in special populations [2].

Dual-Target Pharmacology Research and Carbonic Anhydrase Inhibition Studies

Polmacoxib is the only clinically approved NSAID with validated dual COX-2/carbonic anhydrase I/II inhibition. The availability of high-resolution crystal structures (2.0 Å for CA I, 1.8 Å for CA II) and documented binding mode differences versus celecoxib and valdecoxib enable structure-based drug design and mechanistic studies of dual-target pharmacology [3]. This positions polmacoxib as a reference standard for CA inhibition assays and dual-target validation experiments.

Early-Onset Analgesic Studies in Acute and Chronic Pain Models

Clinical evidence demonstrating that 50% of OA patients report pain relief within 30 minutes of the first polmacoxib 2 mg dose supports its use in studies evaluating rapid-onset analgesia [4]. This differentiated onset-of-action profile distinguishes polmacoxib from conventional COX-2 inhibitors and provides a scientific basis for investigations in acute pain settings, postoperative analgesia, and combination analgesic therapies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Polmacoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.